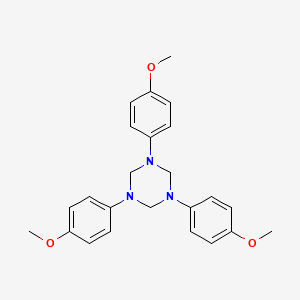

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane

Beschreibung

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane is a heterocyclic compound featuring a triazinane core substituted with three 4-methoxyphenyl groups. It is structurally related to isocyanurates and thioisocyanurates, with applications in corrosion inhibition and polymer chemistry. Synthesized via cyclotrimerization of 4-methoxyphenyl isothiocyanate using lithium dibenzylamide as a catalyst, it forms thermally stable crystals (m.p. 530–531 K) . Its methoxy groups enhance electron density, improving solubility and adsorption on metal surfaces, which underpins its efficacy as a corrosion inhibitor in oil and gas pipelines under both static and hydrodynamic conditions . Additionally, derivatives of this compound are incorporated into polymers to improve thermal resistance and chemical stability .

Eigenschaften

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-28-22-10-4-19(5-11-22)25-16-26(20-6-12-23(29-2)13-7-20)18-27(17-25)21-8-14-24(30-3)15-9-21/h4-15H,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXDQGHUQVPUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453665 | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32752-37-7 | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-tris(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane typically involves the reaction of 4-methoxybenzaldehyde with ammonia or an amine under specific conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the triazinane ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl rings can undergo substitution reactions with nucleophiles under appropriate conditions, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Functional Comparisons

- Electrochemical Performance: The methoxyphenyl derivative exhibits superior corrosion inhibition efficiency (up to 90% under hydrodynamic conditions) compared to non-methoxy analogues like 1,3,5-triphenyltriazinane. The electron-donating methoxy groups facilitate stronger adsorption on steel surfaces, forming protective films .

- Reactivity : 1,3,5-Triacryloyl-1,3,5-triazinane reacts 40× slower with thiols than bromoacetamide-based linkers (e.g., TBAB), making it suitable for controlled peptide cyclization . In contrast, the methoxyphenyl derivative’s stability under harsh industrial conditions highlights its niche in corrosion science.

- Thermal Stability : Bromophenyl- and iodophenyl-substituted triazinane trithiones (e.g., 4-Br, 4-I) decompose above 250°C, comparable to the methoxyphenyl analogue. However, their electron-withdrawing substituents reduce solubility in organic solvents .

Key Research Findings

- Corrosion Inhibition: Hydrodynamic studies show this compound achieves 85–90% inhibition efficiency on carbon steel in HCl, outperforming sodium octanoate and other non-methoxy triazinanes .

- Polymer Applications : The methoxyphenyl derivative enhances polyurethane’s thermal resistance (up to 300°C) and flame retardancy, while TGIC’s epoxy groups enable crosslinking in coatings .

Biologische Aktivität

1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl derivatives with triazine precursors. The structural features of this compound allow for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methoxyphenyl amine + Formaldehyde | Reflux in ethanol | High |

| 2 | Triazine precursor | Under nitrogen atmosphere | Moderate |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compound 9c has been shown to inhibit cell viability in lung cancer cell lines significantly. Flow cytometry analysis indicated that 9c induced an increase in reactive oxygen species (ROS) and depolarization of mitochondrial membrane potential, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that triazine-based dendrimers synthesized from this compound show significant antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. These findings suggest potential applications in combating antibiotic resistance .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate adenosine receptors (hA1 and hA3), which play crucial roles in inflammatory responses. Compounds exhibiting high binding affinities to these receptors may serve as potential anti-inflammatory agents .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Adenosine Receptor Modulation : By interacting with adenosine receptors, it can influence inflammatory pathways.

Case Study 1: Lung Cancer Cell Lines

In a study examining the effects of 9c on A549 and NCI-H1299 lung cancer cell lines, treatment with a concentration of 25 μM resulted in a decrease in cell viability to 59.9% and 68.8%, respectively. This significant reduction underscores the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of triazine-based dendrimers derived from this compound demonstrated effective inhibition against E. coli and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications for enhancing antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.